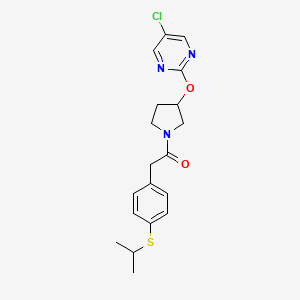
4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound featuring both a pyrazole ring and a sulfonamide group. The trifluoromethyl group and the acetyl group contribute to its unique chemical properties, making it a fascinating subject for chemical, biological, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves multiple steps:
Starting Material: : The synthesis begins with the formation of the pyrazole ring.
Substitution: : The trifluoromethyl group is introduced through electrophilic substitution reactions.
Acylation: : Acetylation of the benzene ring occurs via Friedel-Crafts acylation.
Cyclopentylation: : The cyclopentyl group is attached through nucleophilic substitution.
Sulfonamide Formation: : The final step involves the formation of the sulfonamide bond through sulfonation and subsequent amine coupling.
Industrial Production Methods
Industrial production often employs more robust and scalable methods, including:
Catalytic processes: to enhance reaction efficiency.
Continuous flow chemistry: for better yield and safety.
High-pressure reactors: to manage difficult reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the acetyl and cyclopentyl groups.
Reduction: : The nitro groups may be reduced to amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: : Halogens, alkylating agents, sulfonating agents.
Major Products Formed
Oxidation: : Yields hydroxyl or carbonyl derivatives.
Reduction: : Results in amines and alcohols.
Substitution: : Produces various substituted benzene and pyrazole derivatives.
科学的研究の応用
4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Acts as a probe for studying biological systems.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of agrochemicals and dyes.
作用機序
The mechanism of action involves:
Molecular Targets: : The compound interacts with specific enzymes and receptors.
Pathways: : Alters signaling pathways, modulates enzyme activity, or inhibits receptor function.
類似化合物との比較
Similar Compounds
4-Acetyl-N-cyclopentyl-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
4-Acetyl-N-cyclopentyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
The trifluoromethyl group in 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide enhances its lipophilicity, metabolic stability, and biological activity, distinguishing it from other similar compounds.
This compound's multifaceted nature makes it a valuable asset across various fields of research and industrial applications. What sparked your interest in this particular compound?
特性
IUPAC Name |
4-acetyl-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c1-14(26)15-6-8-17(9-7-15)29(27,28)25(16-4-2-3-5-16)13-12-24-11-10-18(23-24)19(20,21)22/h6-11,16H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANWBZSUACAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2508680.png)
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2508681.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)

![7-(4-chlorobenzenesulfonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)

